molecular formula C6H12N2O3 B588546 N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester CAS No. 1246817-93-5

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester

Cat. No.: B588546
CAS No.: 1246817-93-5
M. Wt: 163.191
InChI Key: YAYDTYCLARRGKS-FIBGUPNXSA-N
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Description

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is a deuterated analog of N-Nitroso-N-methyl-4-aminobutyric acid. This compound is a nitrosamine, which is a class of compounds known for their potential carcinogenic properties. It is used primarily in scientific research to study the behavior and effects of nitrosamines in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester typically involves the nitrosation of N-methyl-4-aminobutyric acid-d3 methyl ester. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite in the presence of hydrochloric acid. The reaction mixture is maintained at a low temperature to control the reaction rate and prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines.

Scientific Research Applications

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Carcinogenicity Studies: Used to study the carcinogenic potential of nitrosamines.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of nitrosamines in biological systems.

    Analytical Chemistry: Used as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of nitrosamines in various samples.

Mechanism of Action

The mechanism of action of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to mutations and potentially carcinogenic effects. The molecular targets and pathways involved include DNA alkylation and the formation of DNA adducts, which can result in genetic mutations and cancer.

Comparison with Similar Compounds

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is unique due to its deuterated nature, which makes it useful in isotopic labeling studies. Similar compounds include:

    N-Nitroso-N-methyl-4-aminobutyric Acid: The non-deuterated analog.

    N-Nitroso-dimethylamine: Another nitrosamine with similar carcinogenic properties.

    N-Nitroso-diethylamine: A nitrosamine used in similar research applications.

These compounds share similar chemical properties but differ in their specific applications and the extent of their carcinogenic potential.

Properties

CAS No.

1246817-93-5

Molecular Formula

C6H12N2O3

Molecular Weight

163.191

IUPAC Name

methyl 4-[nitroso(trideuteriomethyl)amino]butanoate

InChI

InChI=1S/C6H12N2O3/c1-8(7-10)5-3-4-6(9)11-2/h3-5H2,1-2H3/i1D3

InChI Key

YAYDTYCLARRGKS-FIBGUPNXSA-N

SMILES

CN(CCCC(=O)OC)N=O

Synonyms

Methyl(3-carboxypropyl)nitrosamine-d3 Methyl Ester;  4-(Methylnitrosoamino)butanoic Acid-d3 Methyl Ester; 

Origin of Product

United States

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